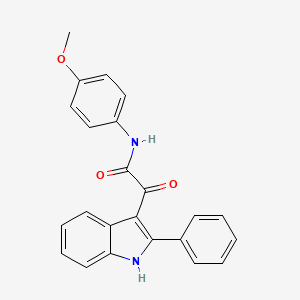![molecular formula C18H18ClFN2O4S B5036017 1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CFTR-Inhibitor-172, and it has been found to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a crucial role in regulating the transport of chloride ions across the cell membrane, and its dysfunction is associated with the development of cystic fibrosis. CFTR-Inhibitor-172 has been shown to be a promising tool for the study of CFTR function and the development of new therapies for cystic fibrosis.
作用机制
1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172 acts as a competitive inhibitor of this compound, binding to the protein and preventing chloride ions from passing through the channel. This inhibition of this compound function has been shown to be reversible, and this compound-Inhibitor-172 has been used to study the kinetics of this compound inhibition. This compound-Inhibitor-172 has also been shown to be selective for this compound, and it does not inhibit other chloride channels or transporters.
Biochemical and Physiological Effects:
This compound-Inhibitor-172 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound-Inhibitor-172 inhibits this compound-mediated chloride transport in a dose-dependent manner. This compound-Inhibitor-172 has also been shown to reduce the secretion of mucus in the airways of cystic fibrosis patients, which is a hallmark of the disease. In addition, this compound-Inhibitor-172 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172 has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, making it a valuable tool for the study of this compound function and dysfunction. This compound-Inhibitor-172 is also reversible, allowing for the study of the kinetics of this compound inhibition. However, there are also limitations to the use of this compound-Inhibitor-172 in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, this compound-Inhibitor-172 has not been extensively studied in vivo, and its effects on other physiological processes are not well understood.
未来方向
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172. One area of interest is the development of new compounds that may have improved potency or selectivity for this compound. Another area of interest is the study of this compound-Inhibitor-172 in vivo, to better understand its effects on other physiological processes. Finally, this compound-Inhibitor-172 may be used in combination with other compounds to develop new therapies for cystic fibrosis.
合成方法
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172 involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-[(4-fluorophenyl)sulfonyl]piperazine, which is then reacted with 5-chloro-2-methoxybenzoyl chloride to yield the final product. The synthesis of this compound-Inhibitor-172 has been described in detail in several publications, and it has been shown to be a reliable and reproducible method.
科学研究应用
1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-Inhibitor-172 has been extensively studied in the context of cystic fibrosis research. It has been used to investigate the mechanisms of this compound function and dysfunction, and to develop new therapies for the disease. This compound-Inhibitor-172 has been shown to be a potent inhibitor of this compound, and it has been used to study the effects of this compound inhibition on chloride transport and other cellular processes. This compound-Inhibitor-172 has also been used to screen for new compounds that may have therapeutic potential for cystic fibrosis.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-26-17-7-2-13(19)12-16(17)18(23)21-8-10-22(11-9-21)27(24,25)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYHSUUMVXCGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5035936.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5035940.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B5035946.png)


![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5035968.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B5035969.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5035995.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)
![5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036023.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)-4-(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5036038.png)

